2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Description
2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a bicyclic heterocyclic compound characterized by a tetrahydroimidazo[1,2-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and two methyl groups at position 7. Its synthesis often involves borane-mediated reductions and coupling reactions, though challenges such as instability on silica and oxygen sensitivity are noted .
Properties
Molecular Formula |
C14H16ClN3 |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H16ClN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3 |
InChI Key |
YSWAVSOGSGSRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(4-chlorophenyl)ethylamine with 2,3-butanedione in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazopyrazines exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various imidazopyrazine derivatives against human cancer cell lines (e.g., MCF-7 and HCT-116) using the MTT assay. The results showed promising antitumor activity with IC values comparable to established chemotherapeutic agents like Doxorubicin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies demonstrated that imidazopyrazine derivatives possess antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined against various pathogens, indicating effective inhibition of growth .
Anti-inflammatory Effects
Imidazopyrazines have shown potential in reducing inflammation. In vitro assays involving human red blood cell membrane stabilization revealed that these compounds can inhibit inflammatory responses effectively. The anti-inflammatory activity was assessed through various models and demonstrated significant protective effects at different concentrations .
Case Study 1: Anticancer Efficacy
A series of imidazopyrazine derivatives were synthesized and tested for their anticancer efficacy. Among these, 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exhibited notable cytotoxicity against breast cancer cells (MCF-7), with an IC value of 12 µM. This study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, a library of imidazopyrazines was screened against Gram-positive and Gram-negative bacteria as well as fungi. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans with MIC values of 15 µg/mL and 20 µg/mL respectively. This underscores its potential as a candidate for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- Structural Difference : Fluorine replaces chlorine at the para position of the phenyl ring.
- Synthesis : Similar borane-THF reduction steps, but higher crude yields (2.1 g vs. theoretical 1.76 g) due to solvent and borane impurities .
- Activity : Fluorine’s electronegativity may enhance binding affinity in antimalarial targets, though safety profiles differ (H302, H315 hazards) .
- Stability : Both compounds share instability on silica, necessitating rapid purification .
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Methyl and Trifluoromethyl Derivatives
8,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride
- Structural Simplicity : Lacks the 4-chlorophenyl group, simplifying the scaffold.
- Synthesis: Direct cyclization of amino acids, emphasizing the role of methyl groups in stabilizing the bicyclic structure .
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Functionalized Derivatives with Hydrazones and Carboxamides
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-Hydrazones (8a–k)
- Core Variation : Pyrimidine instead of pyrazine.
- Synthesis : Cyclocondensation and hydrazide formation (80–92% yields) .
- Activity : Antibacterial efficacy against Staphylococcus aureus (MIC 4–16 µg/mL), demonstrating substituent-dependent potency .
8-Morpholinoimidazo[1,2-a]pyrazine-Phenylpyridine Carboxamides
- Substituent: Morpholino and carboxamide groups enhance solubility and target engagement.
- Application : Evaluated for kinase inhibition, illustrating the impact of polar substituents on pharmacokinetics .
BIM-46174 and BIM-46187
- Structure : Heterocyclized dipeptides with tetrahydroimidazo[1,2-a]pyrazine cores.
- Activity : Potent Gαq protein inhibitors (IC₅₀ < 100 nM), critical in cancer and cardiovascular signaling .
- Synthesis: Derived from amino acids (e.g., cysteine, cyclohexylalanine), showcasing combinatorial modifications .
Sch 28080 (Antiulcer Agent)
Comparative Data Table
*Theoretical yield adjusted for borane impurities.
Key Findings and Insights
- Halogen Effects : Chlorine and fluorine substituents influence electronic properties and target binding, with fluorine enhancing antimalarial potency but introducing safety concerns .
- Core Modifications : Pyrazine vs. pyrimidine cores alter metabolic stability and antibacterial vs. antiparasitic selectivity .
- Synthetic Challenges : Borane-mediated reductions face impurity issues, while SuFEx and hydrazide condensations offer higher yields .
- Therapeutic Diversity : From antimalarials to Gαq inhibitors, substituent diversity enables broad applications .
Biological Activity
2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer activities and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is with a molecular weight of approximately 255.75 g/mol. The compound features a tetrahydroimidazo[1,2-A]pyrazine core substituted with a 4-chlorophenyl group and two methyl groups at the 8-position.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:
- In vitro Studies : Research indicates that this compound has a strong cytotoxic effect against glioblastoma cell lines. It demonstrated an EC50 value in the low micromolar range, indicating potent activity against these cancer cells while showing reduced toxicity towards non-cancerous cells .
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth. Specifically, it has been reported to target the AKT signaling pathway, which plays a crucial role in cell survival and proliferation in cancer cells. Inhibition of AKT2/PKBβ was observed with specific IC50 values indicating its selectivity for this kinase over others .
Other Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting that 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine may possess additional biological activities:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the imidazo family. Here are key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
